N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide
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Overview
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide is a complex organic compound characterized by the presence of trifluoromethyl groups, a bromine atom, and hydroxyl groups attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide typically involves multiple steps, starting with the preparation of the 3,5-bis(trifluoromethyl)phenyl precursor. This precursor can be synthesized through a Grignard reaction involving 3,5-bis(trifluoromethyl)phenyl bromide
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include quinones, hydrogenated derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The hydroxyl groups can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding interactions . These interactions collectively contribute to its biological activities and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a hydrogen-bond donor in organocatalysis.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in chemical derivatization and preparation of arylaminothiocarbonylpyridinium salts.
N-Phenyl-bis(trifluoromethanesulfonimide): Utilized in fragment-based covalent ligand discovery.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide is unique due to the combination of trifluoromethyl groups, bromine atom, and hydroxyl groups in its structure. This combination imparts distinct chemical properties, such as enhanced lipophilicity, potential for hydrogen and halogen bonding, and reactivity in various chemical transformations. These properties make it a valuable compound for diverse scientific research applications.
Properties
CAS No. |
634184-85-3 |
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Molecular Formula |
C15H8BrF6NO3 |
Molecular Weight |
444.12 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C15H8BrF6NO3/c16-10-4-9(11(24)5-12(10)25)13(26)23-8-2-6(14(17,18)19)1-7(3-8)15(20,21)22/h1-5,24-25H,(H,23,26) |
InChI Key |
LBETUWNMONRNEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)C2=CC(=C(C=C2O)O)Br)C(F)(F)F |
Origin of Product |
United States |
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